(3-(Diisopropylcarbamoyl)phenyl)boronic acid
Overview
Description
“(3-(Diisopropylcarbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850567-40-7 . It has a molecular weight of 249.12 and its IUPAC name is 3-[(diisopropylamino)carbonyl]phenylboronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H20BNO3 . The InChI code for this compound is 1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(8-11)14(17)18/h5-10,17-18H,1-4H3 .Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 441.2±47.0 °C at 760 mmHg . The compound has a molar refractivity of 69.6±0.4 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 1.56 .Scientific Research Applications
Optical Modulation and Saccharide Recognition
Phenyl boronic acids (PBA) are utilized for their binding affinity to diols, which is beneficial in saccharide recognition. A study demonstrates the use of PBAs conjugated to polymers for aqueous dispersion of single-walled carbon nanotubes (SWNT), exploiting the near-infrared fluorescence quenching upon saccharide binding. This research highlights the structural dependency of PBAs on optical properties and their potential in developing saccharide sensors with high selectivity towards specific sugars (Mu et al., 2012).
Antibody Purification
Aminophenyl boronic acids, capable of reversible covalent interactions with cis-diol molecules, serve as selective tools for glycoprotein binding, such as antibodies. Research utilizing amino phenyl boronic acid magnetic particles demonstrates their effectiveness in antibody purification, showcasing their ability to bind and elute human IgG with high specificity and purity, which is crucial for biotechnological and pharmaceutical applications (Dhadge et al., 2014).
Bacteria Detection
The reversible binding capability of boronic acids with diols has been employed in developing sensors for bacteria detection. A study using 3-aminophenylboronic acid (3-APBA) immobilized on a gold electrode demonstrated the potential of such sensors in detecting bacteria through their cell walls' diol groups. This approach offers a promising pathway for rapid, cost-effective analysis of water quality and hygiene monitoring (Wannapob et al., 2010).
Organic Synthesis and Catalysis
In the realm of organic synthesis, boronic acids facilitate the formation of complex molecules through catalytic processes. Decarboxylative borylation, for instance, is a nickel-catalyzed reaction that replaces carboxylic acids with boronate esters, a method highly beneficial for synthesizing boronic acids from readily available materials. This technique is pivotal for producing compounds with potential pharmaceutical applications, illustrating the critical role of boronic acids in medicinal chemistry (Li et al., 2017).
Fluorescence Sensing and Imaging
Boronic acid derivatives are used to develop fluorescence probes for detecting ions and molecules. For example, a boronic acid derivative functionalized with a specific moiety showed sequential "on-off-on"-type relay fluorescence for detecting Fe3+ and F- ions. This property is particularly useful in environmental monitoring and biological imaging, indicating the adaptability of boronic acids in creating sensitive and selective sensors (Selvaraj et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
[3-[di(propan-2-yl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(8-11)14(17)18/h5-10,17-18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUHFLVEXCGDIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C(C)C)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657208 | |
Record name | {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-40-7 | |
Record name | B-[3-[[Bis(1-methylethyl)amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850567-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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